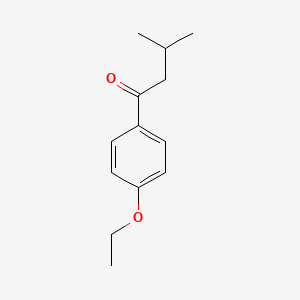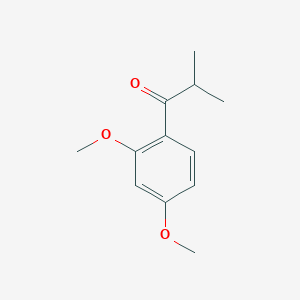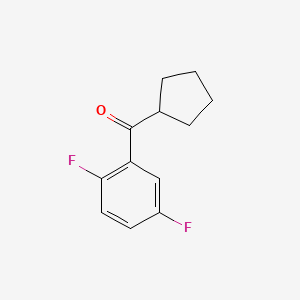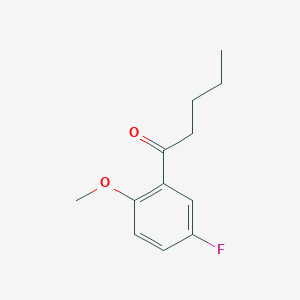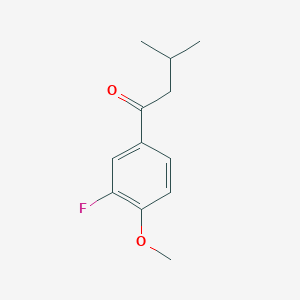
1-(3-Fluoro-4-methoxyphenyl)-3-methylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Fluoro-4’-methoxy-3-methylbutyrophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to a butyrophenone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Fluoro-4’-methoxy-3-methylbutyrophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-4-methoxybenzaldehyde and 3-methylbutyrophenone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Commonly used catalysts include Lewis acids, while solvents such as dichloromethane or toluene are employed to dissolve the reactants.
Reaction Steps: The key steps in the synthesis include the formation of an intermediate compound through a condensation reaction, followed by further functionalization to introduce the fluorine and methoxy groups.
Industrial Production Methods
In an industrial setting, the production of 3’-Fluoro-4’-methoxy-3-methylbutyrophenone may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often incorporating advanced techniques such as high-throughput screening and process optimization to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3’-Fluoro-4’-methoxy-3-methylbutyrophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of secondary alcohols.
Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3’-Fluoro-4’-methoxy-3-methylbutyrophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: In the industrial sector, it is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3’-Fluoro-4’-methoxy-3-methylbutyrophenone involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Molecular Targets: It can bind to specific enzymes or receptors, modulating their activity and influencing cellular processes.
Pathways Involved: The compound may affect signaling pathways, metabolic pathways, or other biochemical processes, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Fluoro-4-methoxybenzaldehyde
- 3-Fluoro-4-methoxybenzoic acid
- 4-Fluoro-3-methoxybenzaldehyde
Uniqueness
Compared to similar compounds, 3’-Fluoro-4’-methoxy-3-methylbutyrophenone is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO2/c1-8(2)6-11(14)9-4-5-12(15-3)10(13)7-9/h4-5,7-8H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLYZXXQSZLQQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CC(=C(C=C1)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
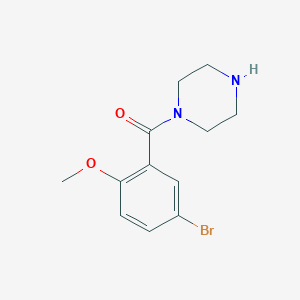
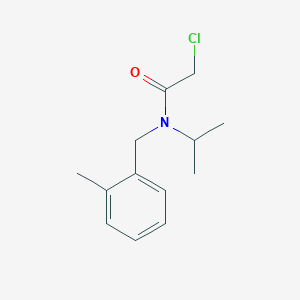
![2-[(2-Chlorophenyl)methyl-propan-2-ylazaniumyl]acetate](/img/structure/B7846633.png)
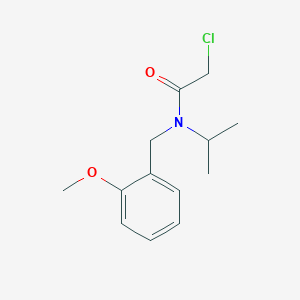
![2-[(3-Bromophenyl)methyl-methylazaniumyl]acetate](/img/structure/B7846643.png)
![2-[Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)azaniumyl]acetate](/img/structure/B7846650.png)
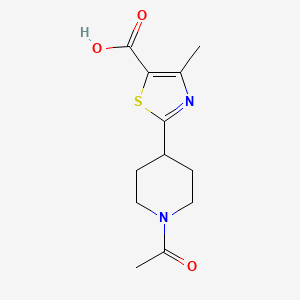
![2-Chloro-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-isopropyl-acetamide](/img/structure/B7846657.png)
![6-Propoxy-3,4-dihydrospiro[1-benzopyran-2,4'-piperidin]-4-OL](/img/structure/B7846661.png)
